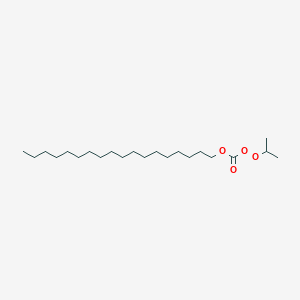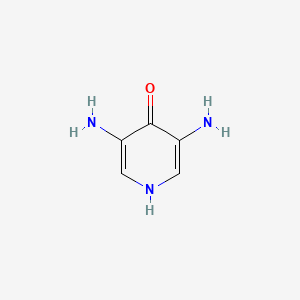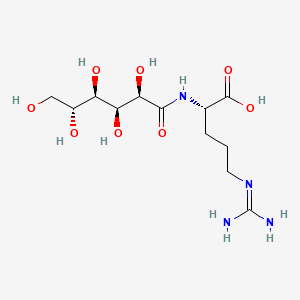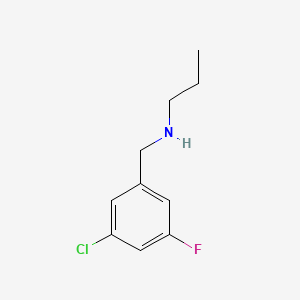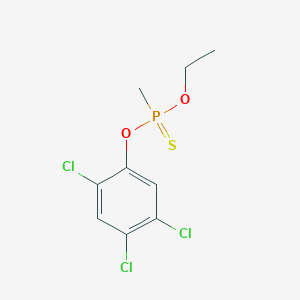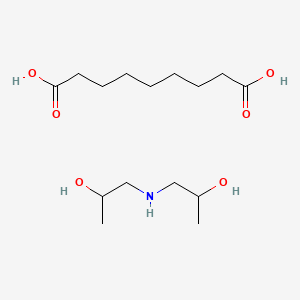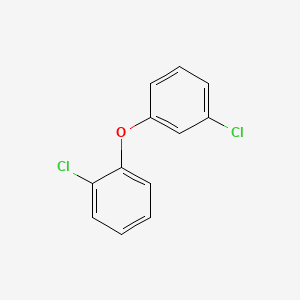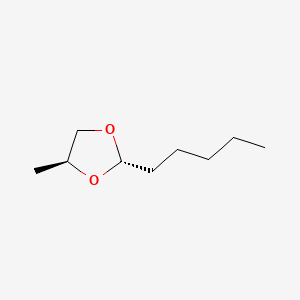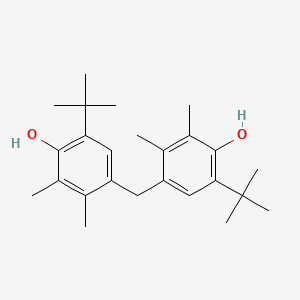
4,4'-Methylenebis(6-tert-butyl-2,3-xylenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 283-372-9 is a unique identifier assigned to a specific chemical substance within the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The EINECS number helps in identifying and regulating chemical substances within the European Union.
Preparation Methods
The preparation methods for EINECS 283-372-9 involve various synthetic routes and reaction conditions. Industrial production methods typically include the extraction of the compound from natural sources or its synthesis through chemical reactions. The specific details of the synthetic routes and reaction conditions depend on the chemical nature of the compound .
Chemical Reactions Analysis
EINECS 283-372-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary based on the desired outcome. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
EINECS 283-372-9 has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is often used as a reagent or intermediate in chemical synthesis. In biology and medicine, it may be used for research purposes, such as studying its effects on biological systems or developing new pharmaceuticals. In industry, it can be used in the production of various products .
Mechanism of Action
The mechanism of action of EINECS 283-372-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the chemical nature of the compound and its intended use .
Comparison with Similar Compounds
EINECS 283-372-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can help in understanding the specific advantages and disadvantages of EINECS 283-372-9 in various applications .
List of Similar Compounds:- 9H-fluoren-9-one oxime (EINECS 218-471-8)
- Amyl nitrite (EINECS 203-770-8)
- Bismuth tetroxide (EINECS 234-985-5)
- Mercurous oxide (EINECS 239-934-0)
Properties
CAS No. |
84604-88-6 |
|---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
6-tert-butyl-4-[(5-tert-butyl-4-hydroxy-2,3-dimethylphenyl)methyl]-2,3-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-14-16(3)22(26)20(24(5,6)7)12-18(14)11-19-13-21(25(8,9)10)23(27)17(4)15(19)2/h12-13,26-27H,11H2,1-10H3 |
InChI Key |
WWJFRZVPENPMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1CC2=CC(=C(C(=C2C)C)O)C(C)(C)C)C(C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




